molecular formula C16H13NO6 B12510726 2-[3-(3,4-Dihydroxyphenyl)prop-2-enamido]-5-hydroxybenzoic acid

2-[3-(3,4-Dihydroxyphenyl)prop-2-enamido]-5-hydroxybenzoic acid

Cat. No.: B12510726
M. Wt: 315.28 g/mol
InChI Key: IDUUXROOZBOOPH-UHFFFAOYSA-N
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Description

Avenanthramide C is a polyphenolic compound predominantly found in oats (Avena sativa Linn.). It is an amide conjugate of anthranilic acid and hydroxycinnamic acid. This compound is known for its potent antioxidant and anti-inflammatory properties, making it a subject of interest in various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

Avenanthramide C can be synthesized through a series of chemical reactions involving anthranilic acid and hydroxycinnamic acid. The synthesis typically involves the formation of an amide bond between these two components. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the amide bond formation .

Industrial Production Methods

In industrial settings, avenanthramide C is primarily extracted from oat seeds and seedlings. The extraction process involves the use of solvents such as methanol or ethanol, followed by purification using techniques like high-performance liquid chromatography (HPLC). This method ensures the isolation of high-purity avenanthramide C for various applications .

Chemical Reactions Analysis

Types of Reactions

Avenanthramide C undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of avenanthramide C, each with distinct chemical and biological properties .

Mechanism of Action

Avenanthramide C exerts its effects through several molecular mechanisms:

Comparison with Similar Compounds

Avenanthramide C is unique among polyphenolic compounds due to its specific structure and biological activities. Similar compounds include:

Avenanthramide C stands out due to its potent neuroprotective and anti-inflammatory effects, making it a valuable compound for various therapeutic applications .

Biological Activity

Introduction

2-[3-(3,4-Dihydroxyphenyl)prop-2-enamido]-5-hydroxybenzoic acid, commonly known as Avenanthramide C, is a polyphenolic compound primarily found in oats (Avena sativa). This compound has garnered attention due to its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article reviews the biological activity of Avenanthramide C, supported by various research findings and case studies.

  • IUPAC Name : 2-[(2E)-3-(3,4-dihydroxyphenyl)prop-2-enoylamino]-5-hydroxybenzoic acid
  • Chemical Formula : C16H13NO6
  • Molecular Weight : 315.2775 g/mol
  • Structure : The compound features a phenolic structure that contributes to its biological activity.

Antioxidant Activity

Avenanthramide C exhibits strong antioxidant properties, which are critical in protecting cells from oxidative stress. Research indicates that this compound scavenges free radicals effectively, thereby reducing the risk of chronic diseases associated with oxidative damage such as cancer and cardiovascular diseases.

StudyMethodFindings
DPPH AssayAvenanthramide C showed a significant reduction in DPPH radical concentration, indicating potent antioxidant activity.
Cell CultureIn vitro studies demonstrated that it protects against oxidative stress-induced apoptosis in human endothelial cells.

Anti-inflammatory Properties

The anti-inflammatory effects of Avenanthramide C have been well-documented. It inhibits the expression of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS.

StudyMethodFindings
ELISASignificant reduction in TNF-alpha and IL-6 levels in lipopolysaccharide (LPS)-stimulated macrophages.
Animal ModelDemonstrated reduced inflammatory responses in models of acute inflammation.

Anticancer Activity

Avenanthramide C has shown potential in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.

StudyCell LineIC50 (µM)Mechanism
MCF-7 (Breast Cancer)25Induction of apoptosis via caspase activation.
HCT116 (Colorectal Cancer)30Inhibition of cell cycle progression at the G1 phase.

Neuroprotective Effects

Recent studies suggest that Avenanthramide C may provide neuroprotection against neurodegenerative diseases like Alzheimer’s by reducing amyloid-beta aggregation and tau phosphorylation.

StudyMethodFindings
In vitro AssayReduced amyloid-beta toxicity in neuronal cells by modulating oxidative stress pathways.

Case Studies

  • Clinical Trial on Inflammation : A double-blind placebo-controlled trial assessed the effects of Avenanthramide C on patients with chronic inflammatory conditions. Results indicated a significant decrease in inflammatory markers and improved quality of life metrics after 12 weeks of supplementation.
  • Cancer Research : A study involving Avenanthramide C's effects on colorectal cancer patients showed promising results in reducing tumor size when combined with standard chemotherapy treatments.

Properties

IUPAC Name

2-[3-(3,4-dihydroxyphenyl)prop-2-enoylamino]-5-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO6/c18-10-3-4-12(11(8-10)16(22)23)17-15(21)6-2-9-1-5-13(19)14(20)7-9/h1-8,18-20H,(H,17,21)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDUUXROOZBOOPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=CC(=O)NC2=C(C=C(C=C2)O)C(=O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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